![molecular formula C17H14BrN3O3 B1230826 N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide](/img/structure/B1230826.png)
N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide is a pyrrolopyridine.
Wissenschaftliche Forschungsanwendungen
GPR119 Agonists for Metabolic Diseases
Research has led to the discovery of novel GPR119 agonists, with one study focusing on N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide derivatives. These compounds, including modifications with methyl and isopropyl substituents, have shown potential for treating metabolic diseases due to their potency and metabolic stability (Yu et al., 2014).
Fluorescent ATRP Initiators in Polymerization
A synthesized compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been identified as an efficient fluorescent ATRP initiator. It's used in polymerizations of acrylates, demonstrating applications in material science and polymer chemistry (Kulai & Mallet-Ladeira, 2016).
Synthesis of Azole Derivatives with Antibacterial Activity
Another study focused on synthesizing azole derivatives from related propanamides, revealing good antibacterial activity against specific bacterial strains. This indicates potential applications in developing new antibacterial agents (Tumosienė et al., 2012).
Anticonvulsant Properties of Hybrid Compounds
Research into hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides revealed significant anticonvulsant activity. These compounds show potential as new antiepileptic drugs (Kamiński et al., 2016).
Herbicidal Activity of Heterocyclic Compounds
A study synthesized a derivative of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and found it effective as a herbicide, indicating applications in agriculture (Liu et al., 2008).
Synthesis of Variolin B and Deoxyvariolin B
Selective palladium-mediated functionalization of a pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine system enabled the synthesis of variolin B and deoxyvariolin B, key compounds in medicinal chemistry (Baeza et al., 2010).
Synthesis of Inflammation Inhibitors
N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides have been synthesized and shown to act as topical and systemic inflammation inhibitors. This suggests potential therapeutic applications in inflammation-related conditions (Dassonville et al., 2008).
Eigenschaften
Molekularformel |
C17H14BrN3O3 |
|---|---|
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide |
InChI |
InChI=1S/C17H14BrN3O3/c1-10-8-11(18)2-3-14(10)20-15(22)5-7-21-16(23)12-4-6-19-9-13(12)17(21)24/h2-4,6,8-9H,5,7H2,1H3,(H,20,22) |
InChI-Schlüssel |
GUDHONOMDKCCHK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



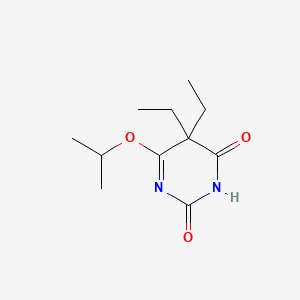
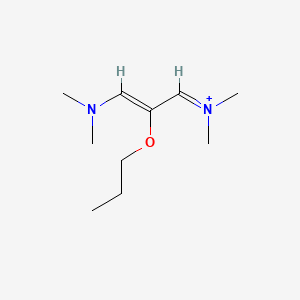
![2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid](/img/structure/B1230745.png)
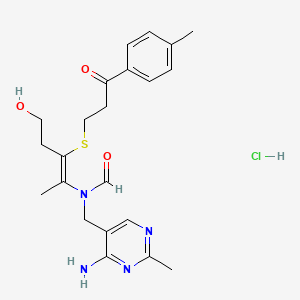
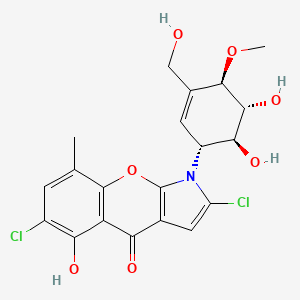

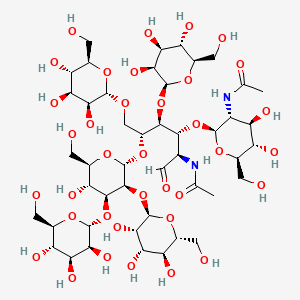
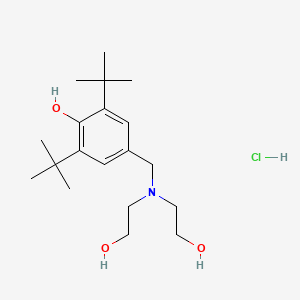
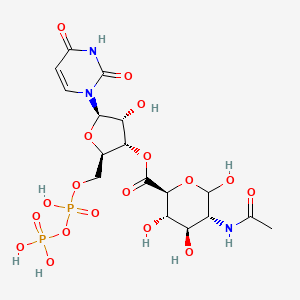
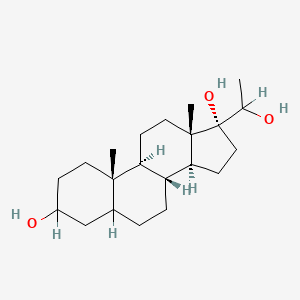
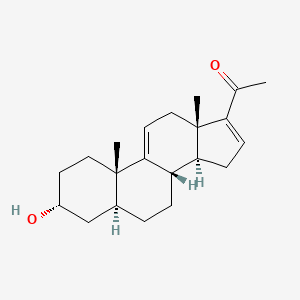
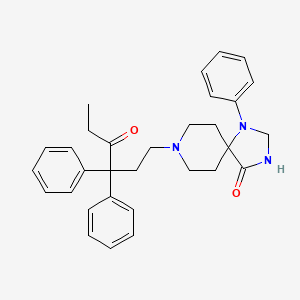
![N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1230764.png)
![3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1230767.png)